PF-4708671 is a cell-permeable, synthetic small molecule classified as a selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). [, ] S6K1 is a serine/threonine kinase downstream of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. [, , ] This pathway is crucial in regulating cell growth, proliferation, protein synthesis, and metabolism. [, , ] Due to its highly selective nature, PF-4708671 is widely employed in scientific research to investigate the specific roles of S6K1 within the intricate mTORC1 pathway. [, , ]
PF-4708671 functions as a highly specific ATP-competitive inhibitor of S6K1, primarily targeting the S6K1 isoform with a Ki of 20 nM and an IC50 of 160 nM. [] It achieves S6K1 inhibition by directly binding to the kinase's ATP-binding pocket, thereby preventing the phosphorylation of its downstream targets, including ribosomal protein S6 (rpS6). [, , , ] While effectively inhibiting S6K1-mediated rpS6 phosphorylation in response to insulin-like growth factor 1 (IGF-1), PF-4708671 does not affect the phosphorylation of substrates related to p90 ribosomal S6 kinase (RSK) or mitogen- and stress-activated kinase (MSK). [] Interestingly, PF-4708671 can induce phosphorylation of the T-loop and hydrophobic motif of S6K1, a phenomenon dependent on mTORC1 activity. []
Cancer Research: PF-4708671 has demonstrated efficacy in inhibiting the growth of various cancer cells in vitro and in vivo, including non-small cell lung cancer, [] prostate cancer, [] breast cancer, [, , , ] and colon cancer. [] It has shown promise in sensitizing resistant cancer cells to other therapies, such as ABT263 in breast cancer [] and overcoming paclitaxel resistance in ovarian cancer. [] These findings suggest its potential as a therapeutic target in cancer treatment.
Neurological Disorders: PF-4708671 has shown promise in mitigating cognitive deficits in a Parkinson's disease mouse model by counteracting the impairment of novel object recognition and reducing depression-like behavior. [] It also rescued hippocampal long-term potentiation (LTP) and actin polymerization in an Angelman syndrome mouse model, suggesting its potential for treating neurodevelopmental disorders. []
Metabolic Diseases: PF-4708671 has been instrumental in demonstrating the role of S6K1 in regulating glucose metabolism. [] While its inhibition with PF-4708671 increases insulin sensitivity, the compound can also increase glucose metabolism independently of insulin in muscle and liver cells. []
Cellular Processes: PF-4708671 plays a vital role in dissecting the complex signaling pathways involved in cell growth and differentiation. It has been used to elucidate the role of S6K1 in regulating neuronal differentiation, [] axon regeneration, [] platelet activation, [] and muscle cell size regulation. []
Memory and Learning: PF-4708671 has been utilized to investigate the role of S6K1 in memory reconsolidation, demonstrating its requirement in the reconsolidation of fear and cocaine contextual memory. [, ] Studies using PF-4708671 have also revealed its role in sleep-dependent offline gains in motor performance. []
Further Investigation of Off-Target Effects: Despite being considered highly selective, some studies have reported off-target effects of PF-4708671, such as its ability to inhibit mitochondrial complex I activity. [] Future research should focus on thoroughly characterizing its off-target effects to avoid misinterpretations in experimental results.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8